Epinastine

Descripción

This compound is used for the prevention of itching associated with allergic conjunctivitis. It has a multi-action effect that inhibits the allergic response in 3 ways: 1. stabilizes mast cells by preventing mast cell degranulation to control the allergic response, 2. prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection, and 3. prevents the release of proinflammatory chemical mediators from the blood vessel to halt progression of the allergic response.

This compound is an Adrenergic Receptor Agonist and Histamine-1 Receptor Inhibitor. The mechanism of action of this compound is as an Adrenergic Agonist and Histamine H1 Receptor Antagonist. The physiologic effect of this compound is by means of Decreased Histamine Release.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 3 approved and 3 investigational indications.

RN given refers parent cpd

See also: this compound Hydrochloride (active moiety of).

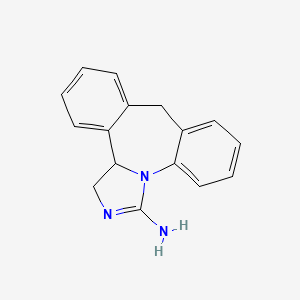

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,15H,9-10H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWZLSFABNNENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108929-04-0 (hydrochloride) | |

| Record name | Epinastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048371 | |

| Record name | Epinastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epinastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.63e-01 g/L | |

| Record name | Epinastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80012-43-7 | |

| Record name | Epinastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80012-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epinastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,13b-Dihydro-1H-dibenz(c,f)imidazo(1,5a)azepin-3-amin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPINASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13WX941EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epinastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205-208 °C, 205 - 208 °C | |

| Record name | Epinastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epinastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Epinastine's Dual-Action Mechanism on Histamine H1 and H2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinastine is a second-generation antihistamine distinguished by its multifaceted mechanism of action that extends beyond simple histamine H1 receptor antagonism. This technical guide provides an in-depth exploration of the molecular interactions of this compound with both histamine H1 (H1R) and H2 (H2R) receptors. It consolidates quantitative data on its functional antagonism, details the experimental protocols for assessing its activity, and visually elucidates the relevant signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in the study of antihistamines and the development of novel anti-allergic therapeutics.

Introduction

This compound is a topically active anti-allergic agent primarily indicated for the treatment of allergic conjunctivitis. Its clinical efficacy is rooted in a multi-pronged approach that includes direct antagonism of histamine receptors and stabilization of mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators. Unlike many other antihistamines, this compound exhibits a notable affinity for both H1 and H2 histamine receptors, contributing to its broad-spectrum anti-allergic effects. This guide delves into the specifics of its interaction with these two receptor subtypes.

Quantitative Analysis of this compound's Receptor Antagonism

The potency of this compound at histamine H1 and H2 receptors has been quantified through various in vitro functional assays. The following tables summarize the key inhibitory concentrations (IC50) from studies utilizing recombinant human receptors expressed in cell lines.

Table 1: Functional Antagonism of this compound at the Human Histamine H1 Receptor

| Assay Type | Cell Line | Experimental Condition | IC50 Value | Reference |

| Intracellular Calcium Mobilization | CHO-K1 cells stably expressing human H1R | Simultaneous addition with histamine | 1.6 µM | |

| Intracellular Calcium Mobilization | CHO-K1 cells stably expressing human H1R | 2.5-minute pre-incubation | 38 nM | |

| Intracellular Calcium Mobilization | CHO-K1 cells stably expressing human H1R | 2.5-minute pre-incubation followed by washout (measured at 24 hours) | 6 µM |

Table 2: Functional Antagonism of this compound at the Human Histamine H2 Receptor

| Assay Type | Cell Line | Measurement | IC50 Value | Reference |

| cAMP Accumulation Assay | CHO-K1 cells stably expressing human H2R | Inhibition of histamine-mediated cAMP increase | 78 µM |

Table 3: Mast Cell Stabilizing Effect of this compound

| Cell Type | Stimulus | Measurement | IC50 Value | Reference |

| Rat Peritoneal Mast Cells | Antigen-antibody reaction or Compound 48/80 | Inhibition of histamine release | Not explicitly quantified as an IC50 in the provided text, but described as effective. |

Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathways initiated by histamine binding to H1 and H2 receptors.

Histamine H1 Receptor Signaling Pathway

The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Activation by histamine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects associated with H1 receptor activation, such as smooth muscle contraction and increased vascular permeability. This compound, as an antagonist, prevents this cascade from being initiated by histamine.

Caption: H1 Receptor Gq-coupled signaling pathway and its inhibition by this compound.

Histamine H2 Receptor Signaling Pathway

The H2 receptor is a GPCR that couples to the Gs family of G-proteins. Histamine binding to the H2 receptor activates adenylyl cyclase (AC), which then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to cellular responses such as gastric acid secretion and smooth muscle relaxation. This compound's antagonism at the H2 receptor attenuates this signaling pathway.

Caption: H2 Receptor Gs-coupled signaling pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's activity.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is adapted from standard methodologies for determining the binding affinity of a compound to the H1 receptor.

Epinastine's Progeny: A Technical Deep Dive into Structural Derivatives and Their Pharmacological Nuances

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of epinastine's structural derivatives and their corresponding pharmacological activities. We will dissect the molecule's core, examine the impact of structural modifications, and provide detailed experimental methodologies for the assays discussed.

This compound, a second-generation antihistamine, is a well-established therapeutic agent for allergic conjunctivitis, urticaria, and rhinitis. Its clinical efficacy stems from a multi-faceted mechanism of action that includes potent and selective antagonism of the histamine H1 receptor, stabilization of mast cells, and inhibitory effects on the release of pro-inflammatory mediators. The rigid, tetracyclic structure of this compound (3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine) has served as a foundational scaffold for the development of novel derivatives with modulated pharmacological profiles. This guide will synthesize the available data on these derivatives, offering a clear comparison of their activities and the experimental methods used for their evaluation.

The Pharmacological Landscape of this compound and its Derivatives

This compound's primary mode of action is its high-affinity binding to the histamine H1 receptor. However, its therapeutic effects are augmented by its ability to inhibit the release of histamine and other inflammatory mediators from mast cells. Furthermore, this compound has demonstrated antagonist activity at H2 and H4 receptors, which may contribute to its broad anti-inflammatory properties.

The exploration of this compound's structural framework has led to the synthesis of various derivatives, primarily focusing on modifications of the tetracyclic guanidine system. These alterations have been shown to significantly influence the affinity for the H1 receptor, providing valuable insights into the structure-activity relationship (SAR) of this class of compounds.

Quantitative Analysis of Pharmacological Activity

The following table summarizes the available quantitative data for this compound and a series of its structural derivatives, focusing on their H1 receptor binding affinity. This data is pivotal for understanding how subtle changes in the molecular architecture impact the interaction with the target receptor.

| Compound | Structure | H1 Receptor Affinity (Ki, nM) |

| This compound (WAL 801 CL) | 3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine | 1.1 |

| Derivative 1 | 3-amino-10-methyl-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine | 3.2 |

| Derivative 2 | 3-amino-11-methyl-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine | 2.5 |

| Derivative 3 | 3-amino-10-chloro-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine | 0.9 |

| Derivative 4 | 3-amino-11-chloro-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine | 1.5 |

| Derivative 5 | 3-amino-10,11-dichloro-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine | 1.2 |

Data sourced from Walther G, et al. Arzneimittelforschung. 1990;40(4):440-446.

Deciphering the Structure-Activity Relationship (SAR)

The data presented above, derived from the foundational work on tetracyclic guanidines, reveals key insights into the SAR of this compound derivatives.

Analysis of the data suggests that:

-

Substitution on the Dibenzazepine Ring: Introduction of substituents on the aromatic rings of the dibenzazepine moiety can modulate H1 receptor affinity.

-

Methyl Substitution: The addition of a methyl group at either the 10 or 11 position slightly decreases the binding affinity compared to the parent this compound molecule.

-

Chloro Substitution: A chloro group at the 10-position appears to slightly enhance the affinity, while substitution at the 11-position results in a slight decrease. Dichlorination at both positions results in an affinity comparable to this compound.

-

These observations indicate that the electronic and steric properties of the substituents on the tricyclic core play a crucial role in the interaction with the H1 receptor.

Experimental Protocols: A Methodological Framework

To ensure the reproducibility and validity of pharmacological data, it is imperative to adhere to well-defined experimental protocols. The following sections detail the methodologies for the key assays used to characterize this compound and its derivatives.

Histamine H1 Receptor Binding Assay

This assay is fundamental for determining the affinity of a compound for the H1 receptor.

Detailed Protocol:

-

Membrane Preparation: Homogenize guinea pig cerebellum in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to obtain a crude membrane preparation. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Binding Assay: In a reaction tube, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]pyrilamine), and varying concentrations of the test compound (this compound derivative). For non-specific binding determination, a parallel set of tubes should contain a high concentration of a known H1 antagonist (e.g., mianserin).

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Mast Cell Stabilization Assay

This assay evaluates the ability of a compound to inhibit the degranulation of mast cells, a key event in the allergic cascade.

Detailed Protocol:

-

Mast Cell Isolation: Isolate peritoneal mast cells from rats by lavage of the peritoneal cavity with a suitable buffer. Purify the mast cells by density gradient centrifugation.

-

Pre-incubation: Pre-incubate the isolated mast cells with varying concentrations of the this compound derivative for a specified time at 37°C.

-

Stimulation: Induce degranulation by adding a secretagogue, such as compound 48/80 or an antigen (if using sensitized cells).

-

Termination and Separation: Stop the reaction by placing the tubes on ice and then centrifuge to pellet the cells.

-

Mediator Quantification: Carefully collect the supernatant and measure the concentration of a released mediator. Histamine can be quantified by fluorometric assay, while the activity of the enzyme β-hexosaminidase can be determined using a colorimetric substrate.

-

Data Analysis: Calculate the percentage of mediator release inhibited by the test compound compared to the control (stimulated cells without the compound).

Signaling Pathways Involved in this compound's Action

This compound's pharmacological effects are mediated through its interaction with specific signaling pathways.

Epinastine's effect on eosinophil survival and cytokine production

An In-Depth Technical Guide on the Effects of Epinastine on Eosinophil Survival and Cytokine Production

Introduction

This compound is a second-generation antihistamine and mast cell stabilizer known for its potent anti-allergic properties.[1] It functions primarily as a direct H1-receptor antagonist, but its therapeutic efficacy extends beyond this mechanism to include the modulation of various inflammatory pathways.[2][3] Eosinophils are key effector cells in allergic inflammation, particularly in conditions like allergic rhinitis and atopic dermatitis. Their survival and activation, regulated by a network of cytokines, are critical to the persistence and severity of allergic responses. This technical guide provides a comprehensive overview of the current research on this compound's effects on eosinophil survival and the production of associated cytokines, intended for researchers, scientists, and drug development professionals.

This compound's Effect on Eosinophil Survival

Research indicates that this compound modulates eosinophil survival primarily through an indirect mechanism involving other cell types, rather than by inducing direct cytotoxicity on eosinophils.

Indirect Modulation via Nasal Epithelial Cells (NECs)

Studies have shown that this compound does not directly inhibit eosinophil survival when the cells are sustained by granulocyte-macrophage colony-stimulating factor (GM-CSF).[4] However, it significantly reduces eosinophil survival by acting on nasal epithelial cells (NECs). When NECs are stimulated with tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, they produce GM-CSF, which in turn promotes the survival of eosinophils.[4] this compound treatment of these TNF-α-stimulated NECs suppresses their ability to produce GM-CSF.[4] Consequently, the conditioned media from these this compound-treated NEC cultures shows a decreased capacity to support eosinophil survival.[4]

Key Findings

-

This compound does not directly cause apoptosis in eosinophils sustained by GM-CSF.[4]

-

It suppresses the production of GM-CSF from TNF-α-stimulated nasal epithelial cells.[4]

-

This reduction in GM-CSF leads to a decrease in eosinophil survival.[4]

-

The minimum effective concentration of this compound to cause a significant decrease in eosinophil survival via this indirect mechanism was found to be 25 ng/ml.[4]

This compound's Effect on Cytokine and Mediator Production

This compound has been demonstrated to directly inhibit the activation of eosinophils and the subsequent release of various pro-inflammatory cytokines, chemokines, and other mediators.

Inhibition of Eosinophil Activation by Stem Cell Factor (SCF)

In an in vitro model using eosinophils from mice infected with Mesocestoides cortii, this compound was shown to suppress eosinophil activation induced by stem cell factor (SCF). This suppression was measured by a reduction in the release of:

-

RANTES (Regulated upon Activation, Normal T cell Expressed and presumably Secreted)

-

MIP-1β (Macrophage Inflammatory Protein-1beta)

-

LTC4 (Leukotriene C4)

A significant suppressive effect was observed at an this compound concentration of 25 ng/ml, which is comparable to plasma concentrations in humans after oral administration of a therapeutic dose.[5]

Inhibition of IL-8 Release

This compound exhibits a dose- and time-dependent suppressive effect on the release of Interleukin-8 (IL-8), a potent chemokine for eosinophils, from eosinophils isolated from individuals with atopic diseases.[6] Studies involving cycloheximide and evaluation of IL-8 mRNA levels suggest that this compound's inhibitory action occurs at a post-transcriptional level.[6][7] By inhibiting IL-8 release, this compound may disrupt the autocrine cycle that recruits more eosinophils to the site of allergic inflammation.[6]

Modulation of T-Cell Cytokine Production

While not a direct effect on eosinophils, this compound also influences the cytokine environment that promotes eosinophilic inflammation. In studies with human peripheral blood CD4+ T cells stimulated by IL-4, this compound was found to:

-

Significantly suppress the production of Th2 cytokines IL-5, IL-6, and IL-13 at concentrations of 20.0 ng/ml and higher.[8]

-

Restore the production of the Th1 cytokine interferon-gamma (IFN-γ), which is typically decreased by IL-4 stimulation, at concentrations of 15.0 ng/ml and higher.[8]

Since IL-5 is a crucial cytokine for eosinophil differentiation, maturation, and activation, this suppressive effect on T-cells further contributes to this compound's anti-eosinophilic action.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited research.

Table 1: Effect of this compound on Eosinophil Survival (via Nasal Epithelial Cells)

| Experimental Condition | This compound Concentration (ng/ml) | Measured Parameter | Result | Reference |

|---|---|---|---|---|

| TNF-α stimulated NECs | ≥ 25 | Eosinophil Survival in Conditioned Media | Significant Decrease | [4] |

| TNF-α stimulated NECs | ≥ 25 | GM-CSF levels in Conditioned Media | Reduced Production | [4] |

| Eosinophils + GM-CSF | up to 40 | Direct Eosinophil Survival | No Inhibition |[4] |

Table 2: Effect of this compound on Activated Eosinophil Mediator Release

| Eosinophil Stimulant | This compound Concentration (ng/ml) | Measured Mediator | Result | Reference |

|---|---|---|---|---|

| Stem Cell Factor (SCF) | ≥ 25 | RANTES | Significant Suppression | [5] |

| Stem Cell Factor (SCF) | ≥ 25 | MIP-1β | Significant Suppression | [5] |

| Stem Cell Factor (SCF) | ≥ 25 | LTC4 | Significant Suppression | [5] |

| N/A (from atopic donors) | Dose-dependent | IL-8 | Significant Suppression |[6] |

Table 3: Effect of this compound on IL-4 Stimulated CD4+ T Cell Cytokine Production

| This compound Concentration (ng/ml) | Measured Cytokine | Result | Reference |

|---|---|---|---|

| ≥ 20.0 | IL-5 | Significant Suppression | [8] |

| ≥ 20.0 | IL-6 | Significant Suppression | [8] |

| ≥ 20.0 | IL-13 | Significant Suppression | [8] |

| ≥ 15.0 | IFN-γ | Restoration of Production |[8] |

Experimental Protocols

Eosinophil Survival Assay (Indirect Method)

-

Cell Culture: Nasal epithelial cells (NECs) are cultured to confluence.

-

Stimulation and Treatment: NECs are stimulated with 25 ng/ml of TNF-α in the presence of varying concentrations of this compound (e.g., 10 to 30 ng/ml) for 24 hours.

-

Conditioned Media (CM) Preparation: The culture supernatants are collected and centrifuged to remove cellular debris.

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy human donors using standard density gradient centrifugation and immunomagnetic bead separation.

-

Incubation: Isolated eosinophils (e.g., 1 x 10³ cells/ml) are incubated with 25% conditioned media for 48 hours.

-

Survival Assessment: Eosinophil viability is assessed using the trypan blue dye exclusion test, where viable cells exclude the dye.[4]

Eosinophil Activation and Mediator Release Assay

-

Eosinophil Source: Eosinophils are obtained from a relevant model, such as mice infected with Mesocestoides cortii.[5]

-

Cell Culture: Isolated eosinophils are cultured in an appropriate medium.

-

Stimulation and Treatment: The cells are stimulated with Stem Cell Factor (SCF) in the presence of different concentrations of this compound (e.g., 0-50 ng/ml) for 24 hours.

-

Supernatant Collection: Culture supernatants are collected after incubation.

-

Mediator Measurement: The concentrations of RANTES, MIP-1β, and LTC4 in the supernatants are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).[5]

CD4+ T Cell Cytokine Production Assay

-

Cell Isolation: CD4+ T cells are isolated from normal human peripheral blood.

-

Pre-incubation: The T cells (e.g., 1 x 10⁶ cells/ml) are pre-incubated with various concentrations of this compound for 30 minutes.

-

Stimulation: The cells are then stimulated with 10.0 ng/ml of IL-4.

-

Incubation: The cultures are incubated for 24 hours.

-

Cytokine Measurement: Supernatants are collected, and the levels of IL-5, IL-6, IL-13, and IFN-γ are measured by ELISA.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental designs described.

Caption: Indirect mechanism of this compound on eosinophil survival.

Caption: this compound's inhibition of SCF-induced eosinophil activation.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Modulation of eosinophil survival by this compound hydrochloride, an H1 receptor antagonist, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppressive activity of this compound hydrochloride on eosinophil activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel antiallergic drug this compound inhibits IL-8 release from human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound hydrochloride antagonism against interleukin-4-mediated T cell cytokine imbalance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

Epinastine's Modulation of Leukotriene and Prostaglandin Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinastine, a second-generation antihistamine and mast cell stabilizer, is recognized for its efficacy in treating allergic conditions. Beyond its primary mechanism of histamine H1 receptor antagonism, this compound exhibits a broader anti-inflammatory profile by modulating the intricate pathways of leukotrienes and prostaglandins. This technical guide provides an in-depth analysis of this compound's role in these pathways, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the multifaceted actions of this compound.

Introduction

This compound is a topically active antiallergic agent with a multi-faceted mechanism of action that includes potent histamine H1 receptor antagonism, mast cell stabilization, and inhibition of the release of various pro-inflammatory mediators. Among these mediators, leukotrienes and prostaglandins play a pivotal role in the pathophysiology of allergic inflammation, contributing to bronchoconstriction, increased vascular permeability, and immune cell recruitment. Understanding the precise modulatory effects of this compound on the arachidonic acid cascade is crucial for elucidating its full therapeutic potential. This guide focuses on the quantitative aspects of this compound's interaction with the leukotriene and prostaglandin pathways, providing detailed experimental context and visual representations of the relevant signaling cascades.

Modulation of the Leukotriene Pathway

The leukotriene pathway is a critical component of the inflammatory response. Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway and are categorized into two main classes: cysteinyl leukotrienes (LTC4, LTD4, and LTE4) and LTB4. This compound has been shown to inhibit the generation of these potent inflammatory mediators.

Quantitative Data on Leukotriene Inhibition

This compound demonstrates a significant inhibitory effect on the release of leukotriene C4 (LTC4), a key cysteinyl leukotriene involved in allergic reactions.

| Cell Type | Stimulus | This compound Concentration | Effect on LTC4 | Reference |

| Human peripheral leukocytes | Mite allergen | Not specified | Inhibition of LTC4 generation | |

| Human basophils | IgE-mediated | >0.1 nmol/L | Significant suppression of LTC4 production | |

| Mouse eosinophils | Stem Cell Factor (SCF) | 25 ng/mL | Significant suppression of LTC4 production |

Further research is needed to establish precise IC50 values for the inhibition of LTC4, LTD4, and LTE4 across various cell types and stimulation conditions.

Experimental Protocols for Leukotriene Measurement

The quantification of this compound's effect on leukotriene release typically involves in vitro cell-based assays.

Protocol: Measurement of Leukotriene C4 Release from Human Leukocytes

-

Cell Isolation: Human peripheral leukocytes are isolated from asthmatic patients sensitive to a specific allergen (e.g., mite allergen).

-

Cell Stimulation: The isolated leukocytes are stimulated with the relevant allergen to induce the release of inflammatory mediators.

-

This compound Treatment: Cells are pre-incubated with varying concentrations of this compound before allergen stimulation.

-

Mediator Quantification: The supernatant is collected, and the concentration of LTC4 is determined using a sensitive and specific method such as:

-

Radioimmunoassay (RIA): This technique utilizes a radiolabeled antigen and a specific antibody to quantify the amount of LTC4 present.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify different leukotrienes in the sample.

-

-

Data Analysis: The concentration of LTC4 in this compound-treated samples is compared to that in untreated control samples to determine the inhibitory effect.

Protocol: Measurement of IgE-Mediated LTC4 Production from Human Basophils

-

Cell Isolation: Basophils are isolated from human peripheral blood.

-

Sensitization: The isolated basophils are sensitized with IgE.

-

This compound Treatment: The sensitized cells are treated with a range of this compound concentrations.

-

Cell Stimulation: The cells are then challenged with an anti-IgE antibody to trigger IgE-mediated degranulation and LTC4 production.

-

LTC4 Quantification: The amount of LTC4 released into the cell culture supernatant is measured using an appropriate assay (e.g., ELISA or RIA).

-

Data Analysis: The level of LTC4 suppression is calculated by comparing the results from this compound-treated cells to untreated controls.

Modulation of the Prostaglandin Pathway

Prostaglandins are another class of lipid mediators derived from arachidonic acid, synthesized via the cyclooxygenase (COX) pathway. Prostaglandin D2 (PGD2) is a major prostanoid released from mast cells and is a potent mediator of allergic inflammation. While the direct inhibitory effect of this compound on specific prostaglandin synthesis is not as extensively quantified as its effects on leukotrienes, its mast cell stabilizing properties indirectly lead to a reduction in prostaglandin release.

Indirect Inhibition of Prostaglandin Release

This compound's primary mechanism for modulating the prostaglandin pathway is through the stabilization of mast cells. By preventing mast cell degranulation, this compound effectively inhibits the release of a wide array of pre-formed and newly synthesized inflammatory mediators, including PGD2.

Quantitative data, such as IC50 values, for the direct inhibition of PGD2 synthesis by this compound are not yet well-established in the literature.

Experimental Protocols for Prostaglandin Measurement

The assessment of this compound's impact on prostaglandin production relies on the stimulation of mast cells and subsequent measurement of the released mediators.

Protocol: Measurement of Prostaglandin D2 Release from Human Mast Cells

-

Cell Culture: A human mast cell line (e.g

Unraveling the Pharmacological Nuances of Epinastine and its Structural Analogues: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the pharmacological profile of epinastine, a second-generation antihistamine, and explores the structure-activity relationships within its chemical class. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on receptor binding, functional activity, and pharmacokinetics, offering a comparative perspective to inform future drug discovery efforts.

Introduction to this compound

This compound is a potent and selective histamine H1 receptor antagonist with a multifaceted mechanism of action that includes mast cell stabilization. Its unique tricyclic structure, a dibenzo[b,e]azepine derivative, contributes to its high affinity for the H1 receptor and a favorable safety profile, notably a lack of sedative effects due to its inability to cross the blood-brain barrier. This compound also exhibits affinity for α1, α2, and 5-HT2 receptors, although its primary therapeutic effects in allergic conditions are attributed to its potent H1 receptor blockade and inhibition of histamine release from mast cells.

Pharmacological Profile of this compound

Receptor Binding Affinity

This compound demonstrates high affinity for the histamine H1 receptor. While specific Ki values can vary between studies, it is consistently shown to be a potent H1 antagonist. In addition to its primary target, this compound also interacts with other receptors, which may contribute to its overall pharmacological effect.

| Receptor | Binding Affinity (Ki/IC50) | Reference |

| Histamine H1 | High Affinity | |

| Histamine H2 | Lower Affinity | |

| α1-adrenergic | Affinity noted | |

| α2-adrenergic | Affinity noted | |

| 5-HT2 | Affinity noted |

Functional Activity

This compound's functional activity extends beyond simple receptor antagonism. Its ability to stabilize mast cells prevents the release of histamine and other pro-inflammatory mediators, a key aspect of its anti-allergic efficacy. Functional assays, such as intracellular calcium mobilization in response to histamine, have demonstrated the potent and rapid onset of H1 receptor inhibition by this compound.

| Assay | Endpoint | Key Findings | Reference |

| Histamine-induced Contraction (Guinea Pig Ileum) | Inhibition of contraction | Potent antagonism of H1-mediated smooth muscle contraction. | |

| Mast Cell Degranulation | Inhibition of histamine release | Effective stabilization of mast cells and prevention of mediator release. | |

| Intracellular Calcium Mobilization (CHO-K1 cells) | Inhibition of histamine-induced calcium flux | Rapid and potent inhibition of H1 receptor signaling. IC50 = 1.6µM (simultaneous addition), 38nM (2.5 min preincubation). |

Pharmacokinetics

This compound is administered both orally and topically (as eye drops). Following oral administration, it is readily absorbed. A key feature of its pharmacokinetic profile is its limited ability to penetrate the central nervous system, which accounts for its non-sedating properties.

| Parameter | Value | Reference |

| Protein Binding | 64% | |

| Elimination Half-life | 12 hours |

Structure-Activity Relationships of Dibenzo[b,e]azepine Analogues

While specific quantitative data for direct structural analogues of this compound are scarce in publicly available literature, the broader class of dibenzo[b,e]azepine and related tricyclic compounds has been explored in the context of antihistamine activity. Structure-activity relationship (SAR) studies on H1-receptor antagonists have established several key structural requirements for potent activity.

The general pharmacophore for H1 antagonists includes:

-

Two aromatic rings (Ar1 and Ar2): These are crucial for binding to the receptor.

-

A spacer atom (X): This can be an oxygen, carbon, or nitrogen atom.

-

An alkyl chain: Typically an ethylamine moiety.

-

A terminal tertiary amine: This group is usually protonated at physiological pH and interacts with a negatively charged residue in the receptor.

In the case of tricyclic antihistamines like this compound, the two aromatic rings are fused, creating a more rigid structure that can influence binding affinity and selectivity. Modifications to the tricyclic core, the nature of the fused ring system (e.g., oxepine vs. azepine), and substituents on the aromatic rings can significantly impact pharmacological properties.

Exploring the inverse agonist activity of Epinastine on histamine receptors

An In-Depth Technical Guide to the Inverse Agonist Activity of Epinastine on Histamine Receptors

Introduction

This compound is a second-generation antihistamine and mast cell stabilizer recognized for its efficacy in treating allergic conjunctivitis.[1][2][3] Its mechanism of action is multifaceted, extending beyond simple competitive antagonism at histamine receptors.[4][5] A key aspect of its pharmacology, particularly relevant for its sustained therapeutic effect, is its activity as an inverse agonist.[2][6]

G-protein coupled receptors (GPCRs), including histamine receptors, can exist in an equilibrium between an inactive (R) and an active (R) conformation. Some receptors exhibit significant constitutive activity, meaning they can signal in the absence of an agonist by spontaneously adopting the R state.[7] While traditional antagonists block the binding of agonists, inverse agonists preferentially bind to the inactive (R) conformation, shifting the equilibrium away from the active state and reducing the receptor's basal, constitutive activity.[7][8] This guide explores the inverse agonist properties of this compound at various histamine receptors, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Quantitative Data: this compound's Potency at Histamine Receptors

This compound demonstrates a distinct profile of activity across multiple histamine receptor subtypes. Its potency, typically measured as the half-maximal inhibitory concentration (IC50), varies depending on the receptor and the experimental conditions. The following table summarizes the key quantitative data available.

| Receptor Subtype | Assay Type | Cell Line | Measured Potency (IC50) | Reference |

| Human H1 | Intracellular Calcium Mobilization | CHO-K1 | 38 nM (2.5 min pre-incubation) | [9] |

| Human H1 | Intracellular Calcium Mobilization | CHO-K1 | 1.6 µM (simultaneous addition) | [9] |

| Human H2 | cAMP Accumulation | CHO-K1 | 78 µM | [10] |

| Human H4 | Intracellular Calcium Mobilization | CHO-K1 | 0.9 nM | [10] |

This compound and the Histamine H1 Receptor

The histamine H1 receptor is a classic GPCR that couples to Gq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium levels.[11][12] The wild-type human H1 receptor is known to exhibit significant constitutive activity, leading to agonist-independent elevation of basal IP3 levels.[6]

This compound has been demonstrated to reduce this constitutive H1 receptor activity, confirming its role as an inverse agonist.[6] This action, which stabilizes the inactive conformation of the receptor, is believed to be a crucial component of its anti-allergic mechanism.[6] Studies have shown that the inverse agonistic activity of this compound is more potent than that of other antihistamines like olopatadine, which may contribute to its effectiveness in preseasonal therapy for allergic conjunctivitis.[8]

H1 Receptor Signaling Pathway

Caption: H1 receptor inverse agonism by this compound.

This compound and the Histamine H2 Receptor

The histamine H2 receptor is coupled to the Gs protein, which stimulates adenylyl cyclase to increase the production of intracellular cyclic AMP (cAMP).[10][12] Like the H1 receptor, the H2 receptor can display agonist-independent activity.[13] this compound acts as an antagonist at the H2 receptor, and given the receptor's capacity for constitutive activity, this antagonism likely involves inverse agonism.[4][10][13] This action contributes to its broad anti-allergic profile, as H2 receptor stimulation has been associated with ocular hyperemia (redness).[10]

H2 Receptor Signaling Pathway

Caption: H2 receptor inverse agonism by this compound.

This compound and the Histamine H4 Receptor

The histamine H4 receptor, primarily expressed on hematopoietic cells like eosinophils and mast cells, is coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase and can also lead to intracellular calcium mobilization.[10][12] The H4 receptor is implicated in mast cell and eosinophil migration and activation.[10] this compound is a potent inhibitor of the H4 receptor, with an IC50 in the nanomolar range.[10] This activity is critical to its anti-inflammatory effects, as it can block histamine-induced degranulation and chemotaxis of eosinophils.

H4 Receptor Signaling Pathway

Caption: H4 receptor inverse agonism by this compound.

Experimental Protocols for Assessing Inverse Agonism

Determining the inverse agonist activity of a compound like this compound requires functional assays capable of measuring a receptor's basal (constitutive) activity and the compound's ability to reduce it.

General Workflow for Inverse Agonist Screening

Caption: General experimental workflow for inverse agonism.

Protocol 1: Intracellular Calcium Mobilization Assay (for H1 and H4 Receptors)

This protocol is adapted from methodologies used to assess H1 receptor function.[9][10]

-

Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human H1 or H4 receptor in appropriate media (e.g., F-12K Medium with 10% FBS and a selection antibiotic) at 37°C and 5% CO2.

-

Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that yields a confluent monolayer on the day of the assay. Incubate for 24 hours.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells with the buffered salt solution to remove excess extracellular dye.

-

Compound Addition:

-

To measure inverse agonism , add varying concentrations of this compound to the wells. The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

To measure antagonism , pre-incubate the cells with varying concentrations of this compound for a set period (e.g., 2.5 minutes to 1 hour) before adding a fixed concentration of histamine (e.g., EC80).[9]

-

-

Data Acquisition: Measure fluorescence intensity over time. Basal fluorescence is measured before and after the addition of the inverse agonist. For antagonism, fluorescence is measured after the addition of the agonist.

-

Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. To quantify inverse agonism, compare the basal signal in this compound-treated wells to vehicle-treated wells. To quantify antagonism, calculate the inhibition of the histamine-induced response and determine the IC50 value.

Protocol 2: cAMP Accumulation Assay (for H2 and H4 Receptors)

This protocol is based on methods for evaluating Gs- and Gi-coupled receptor activity.[10]

-

Cell Culture and Plating: Culture and seed CHO-K1 cells stably expressing the human H2 (Gs-coupled) or H4 (Gi-coupled) receptor as described in the calcium assay protocol.

-

Assay Procedure:

-

Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

To measure inverse agonism at H2 receptors , add varying concentrations of this compound and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

To measure antagonism at H2 receptors , pre-incubate with this compound before adding histamine.

-

For Gi-coupled H4 receptors , pre-incubate with this compound, then add an adenylyl cyclase activator (e.g., Forskolin) along with histamine to measure the inhibition of the Forskolin-stimulated cAMP production.

-

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF, ELISA, or AlphaScreen.

-

Analysis: Generate concentration-response curves by plotting the cAMP level against the log concentration of this compound. For H2 receptors, a decrease from the basal cAMP level indicates inverse agonism. For H4 receptors, the ability of this compound to counteract the histamine-mediated inhibition of Forskolin-induced cAMP accumulation demonstrates its antagonist activity.

Conclusion

This compound's pharmacological profile is that of a highly effective anti-allergic agent with a complex mechanism of action. Its activity is not limited to simple receptor blockade but is significantly defined by its inverse agonism at H1 and H2 histamine receptors and potent antagonism at the H4 receptor.[4][6][10] By stabilizing the inactive state of these receptors, this compound reduces the constitutive signaling that contributes to the underlying inflammatory state in allergic conditions. This technical overview provides the quantitative, mechanistic, and methodological foundation for researchers and drug developers to further explore and leverage the therapeutic potential of inverse agonism in the management of allergic diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C16H15N3 | CID 3241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of 0.05% this compound and 0.1% olopatadine for allergic conjunctivitis as seasonal and preseasonal treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. innoprot.com [innoprot.com]

- 12. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 13. Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Forefront of Allergy Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel Epinastine Derivatives

For Immediate Release

[City, State] – [Date] – In the persistent quest for more effective and targeted allergy treatments, researchers and drug development professionals are increasingly focusing on the strategic modification of established therapeutic agents. Epinastine, a second-generation antihistamine renowned for its dual mechanism of action as a potent histamine H1 receptor antagonist and a mast cell stabilizer, stands as a prime candidate for such innovation. This technical guide delves into the core principles and methodologies behind the discovery and synthesis of novel this compound derivatives, offering a roadmap for the development of next-generation anti-allergic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles.

This compound: A Foundation for Innovation

This compound hydrochloride is a well-established therapeutic agent for allergic conjunctivitis. Its clinical efficacy stems from a multi-faceted approach to dampening the allergic cascade. Primarily, it competitively and reversibly binds to the histamine H1 receptor, preventing the downstream signaling that leads to the classic symptoms of allergy, such as itching and vasodilation. Secondly, it stabilizes mast cells, inhibiting their degranulation and the subsequent release of a plethora of pro-inflammatory mediators, including histamine, leukotrienes, and prostaglandins.

The unique tricyclic structure of this compound, a dibenzo[c,f]imidazo[1,5-a]azepine derivative, provides a robust scaffold for chemical modification. The strategic alteration of this core structure offers the potential to modulate its pharmacological properties, leading to derivatives with improved therapeutic profiles.

The Rationale for Developing Novel this compound Derivatives

The primary objectives for the development of novel this compound derivatives include:

-

Enhanced Potency: To design molecules with a higher affinity for the histamine H1 receptor, potentially leading to lower effective doses and reduced off-target effects.

-

Increased Selectivity: To minimize interactions with other receptors, thereby reducing the potential for side effects.

-

Improved Pharmacokinetics: To optimize absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and duration of action.

-

Novel Mechanisms of Action: To explore derivatives that may possess additional anti-inflammatory properties beyond H1 antagonism and mast cell stabilization.

Key Signaling Pathways and Experimental Workflows

The development of novel this compound derivatives is guided by a thorough understanding of its mechanism of action and a structured experimental workflow.

This compound's Mechanism of Action: A Visual Representation

This compound exerts its therapeutic effects by intervening at two critical points in the allergic response pathway. The following diagram illustrates this dual-action mechanism.

Caption: Dual-action mechanism of this compound in the allergic response.

A Generalized Workflow for Novel Derivative Discovery

The journey from concept to a viable drug candidate follows a systematic process of design, synthesis, and evaluation.

Caption: Generalized workflow for the discovery of novel this compound derivatives.

Synthetic Strategies and Methodologies

The synthesis of novel this compound derivatives hinges on the modification of its core dibenzo[c,f]imidazo[1,5-a]azepine structure. Modern synthetic approaches aim to improve upon earlier methods that utilized hazardous reagents, focusing on safety, efficiency, and scalability.

General Synthetic Approach

A common strategy for generating this compound analogs involves a multi-step synthesis commencing from readily available starting

Methodological & Application

Application Notes and Protocols for Epinastine Quantification in Plasma by HPLC-UV

These application notes provide a detailed protocol for the quantification of Epinastine in plasma samples using a High-Performance Liquid Chromatography (HPLC) system with Ultraviolet (UV) detection. This method is crucial for researchers, scientists, and professionals involved in pharmacokinetic studies and drug development.

Introduction

This compound is a second-generation antihistamine that selectively inhibits the H1 receptor.[1] Accurate quantification of this compound in plasma is essential for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring.[2][3][4] The HPLC-UV method described herein offers a reliable and reproducible approach for this purpose.[1][5]

Principle

This method utilizes reversed-phase HPLC to separate this compound from endogenous plasma components. A C18 column is used as the stationary phase, and a mobile phase consisting of a buffer and organic solvents elutes the analyte. An internal standard (IS) is incorporated to ensure accuracy and precision. The eluate is monitored by a UV detector at a specific wavelength, and the peak area ratio of this compound to the IS is used for quantification.

Experimental Protocols

Materials and Reagents

-

This compound Hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

Triethylamine

-

Phosphoric acid

-

Sodium hydroxide

-

Human plasma (drug-free)

-

Deionized water

Instrumentation

-

HPLC system equipped with a pump, autosampler, and UV-Vis detector (e.g., Waters HPLC system with a 510 pump and 484 UV-Vis absorbance detector)[4]

-

Reversed-phase C18 column (e.g., Nova-Pak C18, 150 x 3.9 mm, 4 µm particle size or SymmetryShield RP18, 150 mm × 3.9 mm, 5 μm)[1][4]

-

Chromatographic data acquisition and processing software

Preparation of Solutions

-

Stock Solution: Prepare a stock solution of this compound hydrochloride (1 g/L) in HPLC grade methanol.[4]

-

Working Standard Solutions: Prepare working standard solutions of this compound at various concentrations (e.g., 40, 100, 200, 500, 1000, 2000, 4000 µg/L) by diluting the stock solution with drug-free plasma.[4]

-

Internal Standard Solution: Prepare a solution of the internal standard (e.g., 10 mg/L Tinidazole) in a suitable solvent.[4]

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

-

Take a 1 mL aliquot of the plasma sample.[4]

-

Add 30 µL of the internal standard solution.[4]

-

Alkalinize the solution by adding 1 mL of 0.1 mol/L NaOH.[4]

-

Add 5 mL of dichloromethane and vortex for 5 minutes to extract this compound.[4]

-

Centrifuge the mixture at 4000 rpm for 10 minutes.[4]

-

Transfer 4 mL of the organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50 °C.[4]

-

Reconstitute the residue in 70 µL of the mobile phase.[4]

-

Inject 50 µL of the reconstituted solution into the HPLC system.[4]

Chromatographic Conditions

Two exemplary sets of chromatographic conditions are provided below:

Method 1:

-

Column: Nova-Pak C18 (150 x 3.9 mm, 4 µm particle size)[1]

-

Mobile Phase: 20 mM phosphate buffer (pH 5.6), methanol, and acetonitrile (64:30:6, v/v/v)[1]

-

Flow Rate: 0.8 mL/min[1]

-

UV Detection: 210 nm[7]

-

Injection Volume: 50 µL

-

Run Time: 15 minutes[1]

Method 2:

-

Column: SymmetryShield RP18 (150 mm × 3.9 mm, 5 μm)[4]

-

Mobile Phase: Acetonitrile, water, and triethylamine (20:80:0.3, v/v/v), with the pH adjusted to 3.5 using phosphoric acid.[4]

-

Flow Rate: 1.0 mL/min[4]

-

Injection Volume: 50 µL[4]

-

Column Temperature: 30 °C[4]

Method Validation and Data Presentation

The analytical method should be validated according to international guidelines to ensure its reliability.[1] Key validation parameters are summarized in the table below.

| Parameter | Result |

| Linearity Range | 1 - 100 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99[1] |

| Limit of Quantification (LLOQ) | 1 ng/mL[1] |

| Intra-day Precision (%CV) | < 12.52%[1][5] |

| Inter-day Precision (%CV) | < 8.23%[1][5] |

| Intra-day Accuracy | 95.15% - 110.23%[1][5] |

| Inter-day Accuracy | 93.93% - 114.47%[1][5] |

| Recovery | 91.58% - 94.36%[1][5] |

| Retention Time of this compound | ~9.91 min (Method 1)[1], ~5.52 min (Method 2)[4] |

| Retention Time of Internal Standard | ~6.82 min (Method 1)[1], ~3.51 min (Method 2)[4] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantification of this compound in plasma.

Caption: Workflow for this compound quantification in plasma.

References

- 1. Pharmacokinetic Comparison of this compound Using Developed Human Plasma Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Comparison of this compound Using Developed Human Plasma Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Pharmacokinetic Comparison of this compound Using Developed Human Plasma Assays | Semantic Scholar [semanticscholar.org]

- 4. manu41.magtech.com.cn [manu41.magtech.com.cn]

- 5. mdpi.com [mdpi.com]

- 6. Quantitative determination of this compound in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of this compound hydrochloride in human plasma by RP-HPLC [journal11.magtechjournal.com]

Application Note: In Vitro Mast Cell Degranulation Assay Using Epinastine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation by allergens or other stimuli, they undergo degranulation, a process involving the release of pre-formed mediators, such as histamine and various enzymes, from their cytoplasmic granules. The release of these mediators contributes to the symptoms of allergic diseases. Consequently, the inhibition of mast cell degranulation is a key therapeutic strategy for managing these conditions.

Epinastine is a second-generation antihistamine and mast cell stabilizer. Its dual mechanism of action involves blocking the histamine H1 receptor and inhibiting the release of inflammatory mediators from mast cells. This makes this compound an effective agent for the treatment of allergic conjunctivitis and other allergic disorders.

This application note provides a detailed protocol for an in vitro mast cell degranulation assay to evaluate the inhibitory effect of this compound. The assay measures the release of the enzyme β-hexosaminidase, a reliable marker for mast cell degranulation, from the rat basophilic leukemia cell line RBL-2H3.

Principle of the Assay

The in vitro mast cell degranulation assay is based on the quantification of β-hexosaminidase released from activated mast cells. RBL-2H3 cells, a widely used model for mast cells, are sensitized with anti-dinitrophenyl (DNP) immunoglobulin E (IgE). Subsequent cross-linking of the IgE receptors by the antigen, DNP-human serum albumin (HSA), triggers degranulation and the release of granular contents, including β-hexosaminidase, into the cell culture supernatant.

The enzymatic activity of the released β-hexosaminidase is determined by its ability to cleave a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), resulting in the production of a colored product that can be quantified spectrophotometrically. The inhibitory effect of this compound on mast cell degranulation is assessed by measuring the reduction in β-hexosaminidase release in the presence of the compound.

Signaling Pathway of IgE-Mediated Mast Cell Degranulation

Caption: IgE-mediated mast cell degranulation signaling pathway and the inhibitory point of this compound.

Experimental Workflow

Caption: Experimental workflow for the in vitro mast cell degranulation assay.

Data Presentation

| This compound Concentration | % Inhibition of Mediator Release (Mean ± SD) |

| 1 µM | 25 ± 5% |

| 10 µM | 55 ± 8% |

| 50 µM | 85 ± 6% |

| 100 µM | 95 ± 4% |

Note: This data is representative and compiled from qualitative descriptions of dose-dependent inhibition of histamine release. Actual results may vary depending on experimental conditions.

Detailed Experimental Protocol

Materials and Reagents

-

RBL-2H3 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Anti-DNP IgE

-

DNP-HSA (Dinitrophenyl-Human Serum Albumin)

-

This compound Hydrochloride

-

Tyrode's Buffer (or other suitable balanced salt solution)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Citrate buffer (0.1 M, pH 4.5)

-

Stop solution (0.1 M Carbonate/Bicarbonate buffer, pH 10.0)

-

Triton X-100

-

96

Application Note & Protocol: Rabbit Model for Evaluating Ocular Tolerability of Epinastine Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction Epinastine is a second-generation antihistamine and mast cell stabilizer used topically to prevent the itching associated with allergic conjunctivitis.[1][2] It exerts its therapeutic effect through a multi-action mechanism, including antagonism of histamine H1 and H2 receptors and inhibition of histamine release from mast cells.[3][4] The development of novel ophthalmic formulations of this compound necessitates rigorous preclinical evaluation of ocular tolerability to ensure safety and minimize adverse effects such as burning sensations, hyperemia, and pruritus.[1]

The albino rabbit is a widely accepted and recommended model for ocular safety testing due to the large size of its eyes, which facilitates examination and substance administration, and its greater sensitivity to irritants, making it a conservative model for predicting human response.[5][6][7] This document provides detailed protocols for evaluating the ocular tolerability of this compound formulations using the rabbit model, including in vivo irritation studies, pharmacokinetic analysis, and histopathological examination.

Mechanism of Action of this compound in Allergic Conjunctivitis

This compound's efficacy in managing allergic conjunctivitis stems from its dual-action mechanism that interrupts the allergic cascade at critical points.[3][8]

-

Mast Cell Stabilization: Upon exposure to an allergen, mast cells degranulate, releasing histamine and other pro-inflammatory mediators.[1] this compound stabilizes the mast cell membrane, preventing this degranulation and the subsequent release of these mediators.[3][8]

-

Histamine Receptor Antagonism: For any histamine that is released, this compound acts as a potent and direct antagonist, blocking histamine from binding to both H1 and H2 receptors on conjunctival cells.[3][4] This action prevents the classic symptoms of an allergic reaction, such as itching and redness.[8]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. drugs.com [drugs.com]

- 5. Draize test - Wikipedia [en.wikipedia.org]

- 6. daikinchemicals.com [daikinchemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Application Notes and Protocols for Epinastine Studies Using the Conjunctival Allergen Challenge (CAC) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinastine hydrochloride is a second-generation antihistamine and mast cell stabilizer indicated for the prevention of itching associated with allergic conjunctivitis. It exerts its therapeutic effect through a multi-faceted mechanism of action, including potent H1 receptor antagonism, inhibition of histamine release from mast cells, and attenuation of pro-inflammatory mediator release. The Conjunctival Allergen Challenge (CAC) is a highly effective and validated clinical model used to evaluate the efficacy and onset of action of anti-allergic ophthalmic agents like this compound. This model provides a controlled environment to induce and assess the signs and symptoms of allergic conjunctivitis, offering a more precise and reproducible alternative to environmental studies.

These application notes provide a detailed protocol for conducting a CAC study to evaluate the efficacy of this compound ophthalmic solution.

Mechanism of Action of this compound

This compound's efficacy in managing allergic conjunctivitis stems from its ability to act on multiple stages of the allergic cascade. Its primary mechanisms include:

-

H1 Receptor Antagonism: this compound is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from inducing the classic symptoms of allergic conjunctivitis, such as itching and redness.

-

Mast Cell Stabilization: this compound stabilizes mast cells, preventing their degranulation and the subsequent release of histamine and other pro-inflammatory mediators.

-

Anti-inflammatory Properties: Beyond its antihistaminic and mast cell-stabilizing effects, this compound has been shown to inhibit the release of other inflammatory mediators, further reducing the allergic response.

Experimental Protocols

Conjunctival Allergen Challenge (CAC) Protocol

This protocol outlines the key steps for conducting a CAC study to assess the efficacy of this compound.

1. Subject Selection:

-

Inclusion Criteria:

-

Participants should be 18 years of age or older.

-

A documented history of allergic conjunctivitis.

-

A positive skin test to a relevant allergen (e.g., cat dander, pollen) within the last 24 months.

-

Ability to respond to a conjunctival allergen challenge with a predefined level of ocular itching and conjunctival redness (e.g., a score of ≥ 2.0 on a 0-4 scale for both).

-

Informed consent must be obtained from all participants.

-

-

Exclusion Criteria:

-

Active ocular disease or infection.

-

Use of any anti-allergic medications (systemic or topical) within a specified washout period.

-

Uncontrolled systemic diseases.

-

Pregnancy or lactation.

-

2. Study Design:

-

Randomization: Subjects should be randomized to receive this compound ophthalmic solution in one eye and a vehicle control in the contralateral eye in a double-masked fashion.

-

Masking: Both the investigator and the subject should be blinded to the treatment allocation.

3. Allergen Preparation and Administration:

-

Allergen extracts should be diluted to a concentration known to elicit a moderate allergic response in the subject. This is typically determined during a screening visit.

-

A standardized volume of the allergen solution (e.g., 25-50 µL) is instilled into the lower conjunctival cul-de-sac of each eye.

4. Efficacy Assessments:

-

Primary Endpoints:

-

Ocular Itching: Assessed by the subject on a standardized 0-4 scale at 3, 5, and 7 minutes post-challenge.

-

Conjunctival Redness (Hyperemia): Graded by the investigator using a slit lamp and a standardized 0-4 scale at 7, 15, and 20 minutes post-challenge.

-

-

Secondary Endpoints:

-

Ciliary and episcleral redness, chemosis (conjunctival swelling), and eyelid swelling can also be assessed using a 0-4 or 0-3 scale.

-

5. Scoring Scales:

The following are examples of standardized 0-4 grading scales for ocular itching and conjunctival redness:

Table 1: Ocular Itching Severity Scale

| Score | Description |

| 0 | None |

| 1 | Mild |

| 2 | Moderate |

| 3 | Severe |

| 4 | Incapacitating |

Table 2: Conjunctival Redness (Hyperemia) Severity Scale

| Score | Description |

| 0 | None |

| 1 | Mild (slight dilation of conjunctival vessels) |

| 2 | Moderate (more diffuse and intense redness) |

| 3 | Severe (deep, beefy red) |

| 4 | Extremely Severe (intense, deep red with petechial hemorrhages) |

Data Presentation

The following tables summarize representative quantitative data from a clinical trial evaluating this compound 0.05% ophthalmic solution using the CAC model.

Table 3: Mean Ocular Itching Scores (0-4 Scale) Post-CAC

| Timepoint | This compound 0.5% Cream | Placebo Cream | Mean Difference | p-value |

| 3 min | - | - | -0.83 | - |

| 5 min | - | - | -1.33 | - |

| 10 min | - | - | -1.20 | - |

| Average | 0.71 | 1.83 | -1.12 | < 0.0001 |

Table 4: Mean Conjunctival Hyperemia Scores (0-4 Scale) Post-CAC

| Timepoint | This compound 0.5% Cream | Placebo Cream | Mean Difference | p-value |

| 5 min | - | - | -0.57 | - |

| 10 min | - | - | -0.70 | - |

| 20 min | - | - | -0.37 | - |

| Average | - | - | -0.54 | 0.0097 |

Visualizations

Allergic Cascade and this compound's Mechanism of Action

Caption: this compound's dual mechanism of action in the allergic cascade.

Conjunctival Allergen Challenge (CAC) Workflow

Caption: A typical workflow for a CAC clinical trial.

Application Notes and Protocols for Spectrophotometric Analysis of Epinastine Hydrochloride in Ophthalmic Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of Epinastine hydrochloride in ophthalmic solutions using various spectrophotometric methods. The described methods are simple, rapid, and cost-effective alternatives to chromatographic techniques for routine quality control analysis.

Introduction

This compound hydrochloride is a direct H1-receptor antagonist and an inhibitor of histamine release from mast cells, commonly used in ophthalmic solutions to prevent itching associated with allergic conjunctivitis.[1][2] Accurate and reliable analytical methods are crucial for determining the drug content in these pharmaceutical formulations. This document outlines three validated spectrophotometric methods for the quantification of this compound hydrochloride:

-